molecular formula C5H8O3S B3254640 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione CAS No. 24219-36-1

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione

Cat. No.: B3254640
CAS No.: 24219-36-1
M. Wt: 148.18 g/mol
InChI Key: ILEQCYFSRAWWHC-UHFFFAOYSA-N
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Description

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is a chemical compound with the molecular formula C5H8O3S. It is known for its unique bicyclic structure, which includes an oxygen and sulfur atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include a specific temperature range and solvent to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different bicyclic derivatives.

Scientific Research Applications

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or reactant in various chemical reactions, influencing the formation of specific products. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    7-Oxa-3-thiabicyclo[4.1.0]heptane: A similar compound with a slightly different structure.

    3,3-Dioxo-7-oxa-3-thiabicyclo[4.1.0]heptane: Another related compound with different functional groups.

Uniqueness

7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione is unique due to its specific bicyclic structure and the presence of both oxygen and sulfur atoms. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable for scientific research and industrial applications.

Properties

IUPAC Name

7-oxa-3λ6-thiabicyclo[4.1.0]heptane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-9(7)2-1-4-5(3-9)8-4/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEQCYFSRAWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione
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